molecular formula C18H12CrN3O6 B102299 Chromium picolinate CAS No. 15713-60-7

Chromium picolinate

Cat. No. B102299
CAS RN: 15713-60-7
M. Wt: 418.3 g/mol
InChI Key: CBDQOLKNTOMMTL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium picolinate is a chemical compound that is widely used in the field of nutritional supplements. It is a combination of chromium and picolinic acid, which is known to have several health benefits. The compound is commonly used for weight loss, improving glucose metabolism, and reducing the risk of cardiovascular diseases.

Scientific Research Applications

Weight Loss and Body Composition

Chromium picolinate has been studied for its potential effects on weight loss and body composition. A study by Yazaki et al. (2010) evaluated the impact of chromium picolinate supplementation on weight loss in overweight adults. They found that supplementation with chromium picolinate did not significantly affect weight loss in this group (Yazaki et al., 2010).

Nutritional Biochemistry and Metabolism

The role of chromium in maintaining proper carbohydrate and lipid metabolism has been recognized, with chromium picolinate being a popular supplement. Vincent (2007) discussed the nutritional biochemistry of chromium and its potential implications (Vincent, 2007).

Diabetes Management

Chromium picolinate has been widely studied for its role in managing diabetes. Broadhurst and Domenico (2006) reviewed clinical studies on chromium picolinate supplementation in diabetes mellitus and found that it demonstrated significant improvement in glycemic control in most trials (Broadhurst & Domenico, 2006).

Reproductive and Developmental Effects

Research by McAdory et al. (2011) evaluated the potential reproductive or developmental toxicity of chromium picolinate in male mice. They concluded that dietary exposure to chromium picolinate had little potential for adverse reproductive effects, even at high exposure levels (McAdory et al., 2011).

General Overview and Applications

Weng De-hong (2011) summarized the biological function, synthesis technology, and application research of chromium picolinate, providing a theoretical background for further research (Weng De-hong, 2011).

Insulin Sensitivity in Polycystic Ovary Syndrome

Lydic et al. (2006) found that chromium picolinate improved insulin sensitivity in obese subjects with polycystic ovary syndrome, suggesting its potential use as an insulin sensitizer in this condition (Lydic et al., 2006).

properties

IUPAC Name

chromium(3+);pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDQOLKNTOMMTL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12CrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024831
Record name Chromium picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromium picolinate

CAS RN

14639-25-9
Record name Chromium(III) picolinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14639-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium picolinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11255
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chromium picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromium Picolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHROMIUM PICOLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S71T8B8Z6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Aqueous chromium trichloride hexahydrate solution (23.95 g, 0.09 mol of Cr in 63 ml of water/was added dropwise over a period of 3.5 hours to an ammonium picolinate solution (271.4 g; 0.325 mol; 16.8%), pH 7.1, 73° C. in a 500 ml flask. The resulting violet solution was stirred for a further 1 hour and then slowly cooled to 3° C. After the red solid which had formed had settled out, the upper blue phase was decanted off. The solid was suspended in 100 ml of water for 30 min., and decantation was repeated. After a second suspension in 50 ml of water (30 min.), the solid was filtered off with suction and dried at 50° C. in vacuo. 33.64 g of dark red crystals was obtained (90 percent yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cr
Quantity
23.95 g
Type
reactant
Reaction Step One
Name
ammonium picolinate
Quantity
271.4 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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